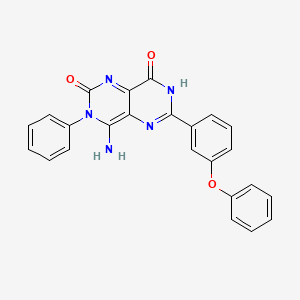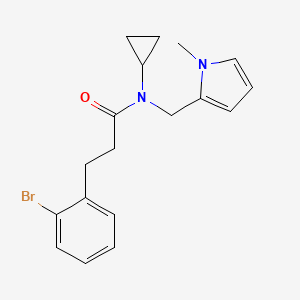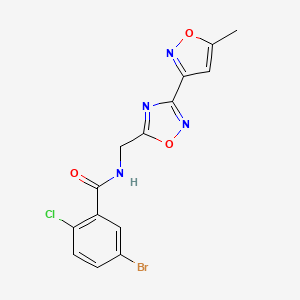![molecular formula C16H14N6OS B2975393 2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903604-87-4](/img/structure/B2975393.png)
2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a pyrrole ring, a thiophene ring, a triazolo ring, and a pyridazine ring. These are all heterocyclic compounds, which are often found in pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring system. For example, the pyrrole ring could be synthesized using the Knorr pyrrole synthesis, a reaction between a primary amine and a 1,4-diketone .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. These rings would likely be planar, leading to a somewhat flat molecule. The presence of nitrogen and sulfur atoms in the rings would also result in regions of positive and negative charge, respectively .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific substituents present on the rings. For example, the pyrrole ring is particularly reactive due to the presence of a nitrogen atom, which can donate its lone pair of electrons to form new bonds .Aplicaciones Científicas De Investigación
Insecticidal Applications
Compounds incorporating heterocyclic moieties similar to the specified chemical have been synthesized and assessed for their insecticidal potential. For instance, derivatives including pyrrole, thiophene, and triazolopyridazine have been evaluated against the cotton leafworm, Spodoptera littoralis, showcasing potential as insecticidal agents (Fadda et al., 2017).
Cardiovascular and Antihypertensive Activities
Research into cardiovascular agents has led to the synthesis of triazolopyrimidines fused to pyrrole and thiophene, demonstrating significant coronary vasodilating and antihypertensive activities. These findings suggest potential applications in developing cardiovascular drugs (Sato et al., 1980).
Antimicrobial and Antioxidant Activities
Novel pyridine and fused pyridine derivatives, including structures related to the specified compound, have shown promising antimicrobial and antioxidant activities. This includes novel triazolopyridine derivatives, which were synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins (Flefel et al., 2018).
Structural Analysis and Density Functional Theory Calculations
Detailed structural analysis and density functional theory (DFT) calculations have been performed on pyridazine analogs, revealing insights into their chemical properties and interactions. This includes studies on compounds like 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, providing a foundation for understanding the electronic structure and reactivity of such compounds (Sallam et al., 2021).
Antiasthma Agents
The synthesis of triazolopyrimidines has led to the identification of potential antiasthma agents. Through the human basophil histamine release assay, certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were found to be active as mediator release inhibitors, highlighting their potential in treating asthma (Medwid et al., 1990).
Safety and Hazards
Propiedades
IUPAC Name |
2-pyrrol-1-yl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c23-16(11-21-7-1-2-8-21)17-10-15-19-18-14-6-5-12(20-22(14)15)13-4-3-9-24-13/h1-9H,10-11H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGQFVAEPZFKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2975314.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide](/img/structure/B2975315.png)

![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2975317.png)

![[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2975321.png)
![4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2975325.png)


![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid](/img/structure/B2975331.png)
![(4-Methylphenyl){3-[(4-methylphenyl)sulfonyl]propyl}dioxo-lambda~6~-sulfane](/img/structure/B2975332.png)
